molecular formula C8H12N2O2 B12630071 methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

Cat. No.: B12630071
M. Wt: 168.19 g/mol
InChI Key: YIOAFPWWGMDHOR-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is unique due to the presence of both the ester group and the specific substitution pattern on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(10-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

YIOAFPWWGMDHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CCC(=O)OC

Origin of Product

United States

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